(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine - 1540202-26-3

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

Catalog Number: EVT-3095329
CAS Number: 1540202-26-3
Molecular Formula: C9H14N2O
Molecular Weight: 166.224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-{[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

    • Compound Description: This compound is a methanesulfonamide derivative featuring a 1,2-oxazole ring substituted at the 5-position with a 4-methylphenyl group. The research highlights its crystal structure, revealing a three-dimensional network formed by C—H—O hydrogen bonds between molecules in the crystal. []

    5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

    • Compound Description: This compound features a 1,2-oxazole ring at the 5-position of a 1,3,4-thiadiazole ring system. The study investigates its crystal structure, reporting the formation of a three-dimensional supramolecular structure through N—H⋯N and C—H⋯N hydrogen bonds and van der Waals interactions. []

    3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

    • Compound Description: This compound serves as a precursor in synthesizing novel heterocyclic compounds with the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. []
    • Compound Description: This group represents novel heterocyclic compounds derived from 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. They exhibit notable antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli. []
  • 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound features a 1,2-oxazole ring at the 6-position of a triazolo-thiadiazole system. Crystallographic analysis reveals the compound's planar structure and the presence of π–π interactions between thiadiazole and oxazole rings. []

    5,6-Dimethyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzo­diazole

    • Compound Description: This compound contains a 1,2-oxazole ring linked to a benzodiazole moiety via a methylene bridge. []

    4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

    • Compound Description: The compound incorporates a 1,2-oxazole ring attached to a benzenesulfonamide moiety via an amino group. []

    3-[2-(5-tert-Butyl-1,2-oxazol-3-yl)hydrazinylidene]chroman-2,4-dione

    • Compound Description: This compound consists of a chromane-2,4-dione moiety linked to a 1,2-oxazole ring through a hydrazinylidene bridge. Crystallographic analysis shows that the compound is stabilized by intramolecular N—H⋯O hydrogen bonds. []

    1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

    • Compound Description: This compound is the trans diastereoisomer of 1-[2-(4-nitrophenyl)-6-(5-phenyl-3-isoxazolyl)-1,2,3,4-tetrahydro-4-quinolinyl]-2-pyrrolidinone monohydrate. It features a 1,2-oxazole ring as part of a more complex structure involving tetrahydroquinoline and pyrrolidinone rings. []

    4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

    • Compound Description: This compound features a 1,2-oxazole ring linked to a benzenesulfonamide moiety through a sulfamoyl group. Its crystal packing exhibits N—H⋯N and N—H⋯O hydrogen bonds. []

    4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate

    • Compound Description: This compound, synthesized from syringic acid and sulfamethoxazole, incorporates a 1,2-oxazole ring connected to a benzamide moiety via a sulfamoyl group. Crystal packing analysis reveals the presence of O—H⋯O and O—H⋯N hydrogen bonds. []

    1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate

    • Compound Description: This compound, crystallizing with two organic molecules and two water molecules, features a 1,2-oxazole ring integrated into a complex structure involving tetrahydroquinoline and pyrrolidinone rings. []

    N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives

    • Compound Description: This group of compounds, synthesized through multistep reactions, demonstrates potential antimicrobial activities. []

    1-(1,2-oxazol-3 (and 5)-yl)-3-alkylureas

    • Compound Description: These compounds serve as starting materials for synthesizing various 1,2-oxazole derivatives via reactions with organic sulfenyl chlorides. []

    Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring

    • Compound Description: This series of compounds were synthesized and characterized as potential antimicrobial agents. Their structures were confirmed through spectroscopic methods like FTIR, 1H NMR, and 13C NMR. []

    5-[3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-Methyl-5H-dibenzo-[b,f]azepine

    • Compound Description: This compound features a 4,5-dihydro-1,2-oxazole ring connected to a dibenzo[b,f]azepine moiety. It is characterized by a boat conformation in the azepine ring and intermolecular interactions studied using Hirshfeld surfaces analysis. []

    1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines

    • Compound Description: This group of eleven compounds, synthesized using a hydroxyapatite-catalyzed microwave-assisted method, contains a 4,5-dihydro-1,2-oxazole ring. []

    1-{[3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

    • Compound Description: This compound features a 4,5-dihydro-1,2-oxazole ring linked to an indole-2,3-dione moiety. Crystallographic analysis reveals intermolecular C—H⋯O hydrogen bonds and offset π–π interactions. []

    4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide-3,5-dinitrobenzoic acid (1/1)

    • Compound Description: This compound is a 1:1 cocrystal of 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide and 3,5-dinitrobenzoic acid. This cocrystal is formed through a network of O-H⋯N and N-H⋯O hydrogen bonds. []

    5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol

    • Compound Description: The title compound incorporates a 4,5-dihydro-1,2-oxazole ring system with a benzofuran substituent. []

    rac-(3S,4S)-3-Hydroxy-4-phenyl-1-[(S)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

    • Compound Description: The compound, characterized by a boat-shaped diazepine ring, includes a 4,5-dihydro-1,2-oxazole ring. []

    3-{[3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

    • Compound Description: This compound features a 4,5-dihydro-1,2-oxazole ring attached to a benzodiazepine system. []

    Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate

    • Compound Description: The title compound features a 1,2-oxazole ring. []

    3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

    • Compound Description: This compound incorporates a 4,5-dihydro-1,2-oxazole ring within its structure, which is connected to a benzodiazepine unit. []

    1,5-Dimethyl-3-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

    • Compound Description: This molecule, resulting from the reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione and benzaldoxime, features a 4,5-dihydro-1,2-oxazole ring. []

    3-Allyl-1-{[3-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione

    • Compound Description: This compound contains a 4,5-dihydro-1,2-oxazole ring linked to a more complex structure featuring anthra[1,2-d]imidazole and nitrophenyl groups. []

    N-(5-methyl-1,2-oxazol-3-yl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzene-1-sulfonamide (HSMZU)

    • Compound Description: HSMZU represents a sulfonamide derivative incorporating a 1,2-oxazole ring in its structure. Two polymorphs of its dimethylformamide solvate were studied, revealing different assemblies. []

    5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

    • Compound Description: This compound features a 1,2-oxazole ring connected to a pyrazolo[4,3-b]pyridine moiety. []

    3-aryl-2-(3-aryl-4,5-dihydro-1,2-oxazol-5-yl)-4(3H)-quinazolinones

    • Compound Description: This group of compounds includes a 4,5-dihydro-1,2-oxazole ring within its structure. []

    5-Amino-1,3-oxazoles

    • Compound Description: These compounds act as versatile precursors for generating diverse functionalized heterocycles. []

    6,8-Dibromo-3-[4-(5-substitutedphenyl-1,2-oxazol-3-yl)phenyl]-2-methylquinazolin-4-one

    • Compound Description: These compounds were synthesized and characterized for their potential antimicrobial properties. The structures were confirmed by IR and NMR spectral data. []

    (-)-5-(3-Chlorophenyl)-alpha-(4-chlorophenyl)-alpha-(1-methyl-1H-imidazol-5-yl)tetrazolo-[1,5-a]quinazoline-7-methanamine

    • Compound Description: This compound and its pharmaceutically acceptable salts exhibit potential as anticancer agents. []
    • Compound Description: This compound stands out due to its unusual electron charge delocalization and high water solubility. It displays promising antimicrobial activity, especially against Gram-positive bacteria and biofilms. [, ]
  • N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine (WJ379)

    • Compound Description: WJ379 is an M2-S31N-specific inhibitor designed as a potential antiviral agent for influenza A virus infections. []

    N-[(5-bromothiophen-2-yl)methyl]adamantan-1-amine (BC035)

    • Compound Description: BC035 is an S31N/WT dual inhibitor, another potential antiviral agent for influenza A virus infections. []

    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid (AMPA)

    • Compound Description: AMPA is a well-known compound that acts as an agonist of the AMPA receptor, a glutamate receptor subtype in the central nervous system. [, ]
    • Compound Description: This novel sulfonamide hybrid exhibits promising in vitro antimicrobial activity. Molecular docking studies were performed to understand its interactions with biological targets. []
  • 2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)-phenyl)carbamothioyl)-acetamide

    • Compound Description: This compound, a sulfonamide hybrid, demonstrates noteworthy in vitro antimicrobial activity. Molecular docking studies were conducted to explore its interactions with target proteins. []
    • Compound Description: This group of compounds are products of a regiospecific cycloaddition reaction involving 2-phenacyl-1H-benzimidazole and substituted 1,3-oxazol-5-ones. []
    • Compound Description: This cytisine derivative displays hemorheological activity, showing the ability to reduce blood viscosity in an in vitro model of blood hyperviscosity. []
    • Compound Description: Similar to the previous compound, this cytisine derivative also exhibits hemorheological activity by reducing blood viscosity in an in vitro model of blood hyperviscosity. []
    • Compound Description: This cytisine derivative, like the previous two, demonstrates hemorheological activity by lowering blood viscosity in an in vitro setting, indicating potential therapeutic applications. []
    • Compound Description: Compound 5c exhibits potent and selective inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. []
    • Compound Description: This compound displays activity against butyrylcholinesterase (BChE), another enzyme in the cholinesterase family. []

    methyl 4‐(3‐hydroxy‐1,2‐oxazol‐5‐yl)piperidine‐1‐carboxylate (Molport-000-004-273)

    • Compound Description: This curcumin analog was identified as a potential DYRK2 inhibitor through pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADME predictions. []

    3,4-dihydroxy-5-methyl-4,5-dihydro-1,2-oxazol-5-yl (IM2)

    • Compound Description: This compound is identified as one of the main primary intermediates in the atmospheric oxidation of hymexazol by OH radicals. []

    3,5-dihydroxy-5-methyl-4,5-dihydro-1,2-oxazol-4-yl (IM3)

    • Compound Description: Similar to IM2, IM3 is also a significant primary intermediate formed during the atmospheric oxidation of hymexazol by OH radicals. []

    (3-hydroxy-1,2-oxazol-5-yl)methyl (P8)

    • Compound Description: This compound is another important primary intermediate resulting from the atmospheric oxidation of hymexazol by OH radicals. []

Properties

CAS Number

1540202-26-3

Product Name

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

IUPAC Name

(5-cyclopentyl-1,2-oxazol-3-yl)methanamine

Molecular Formula

C9H14N2O

Molecular Weight

166.224

InChI

InChI=1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2

InChI Key

OJWRHQCDUURWSZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC(=NO2)CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.